

Application Notes: 4-Bromo-2-nitrophenol as a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethyl-6-nitrophenol

Cat. No.: B8206230

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Note: Comprehensive literature searches did not yield information on "**4-Bromo-2,3-dimethyl-6-nitrophenol**." This document provides detailed application notes and protocols for the structurally related and well-documented compound, 4-Bromo-2-nitrophenol, which serves as a valuable synthetic intermediate in pharmaceutical and chemical research.

These notes are intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the synthetic utility of 4-Bromo-2-nitrophenol and detailed protocols for its preparation and subsequent transformations.

Compound Profile and Physicochemical Data

4-Bromo-2-nitrophenol is a key starting material and intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a bromine atom—each offering a handle for selective chemical modification.

Table 1: Physicochemical Properties of 4-Bromo-2-nitrophenol

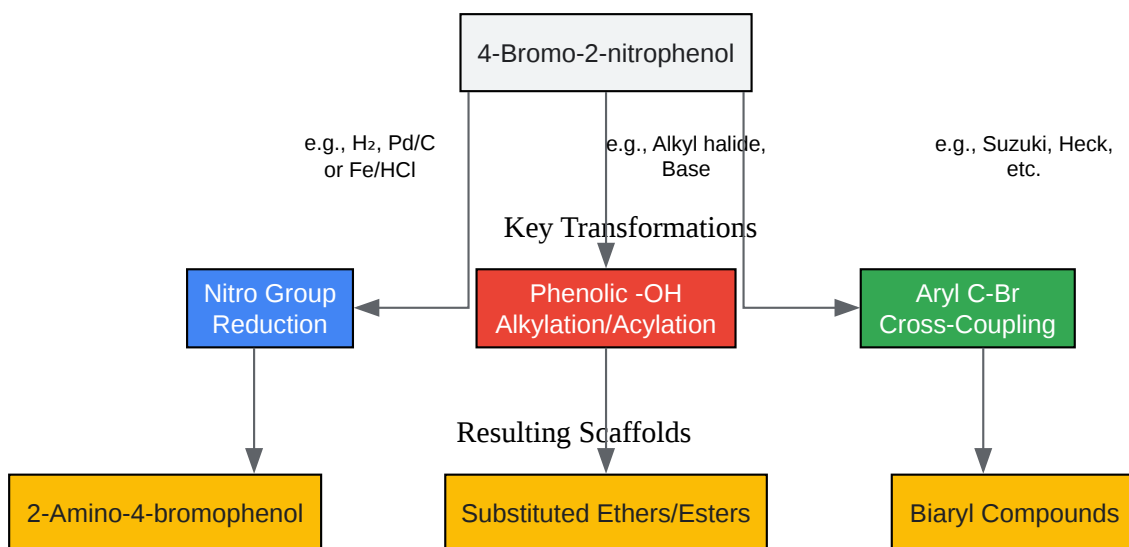
Property	Value
CAS Number	7693-52-9
Molecular Formula	C ₆ H ₄ BrNO ₃
Molecular Weight	218.00 g/mol
Appearance	Yellow Crystalline Powder or Crystals
Melting Point	90-94 °C
Boiling Point	259.4 ± 20.0 °C (Predicted)
pKa	6.28 ± 0.14 (Predicted)
Solubility	Slightly soluble in water

Applications as a Synthetic Intermediate

The strategic placement of the bromo, nitro, and hydroxyl groups makes 4-Bromo-2-nitrophenol a versatile building block for the synthesis of more complex molecules, including pharmaceutical ingredients and fine chemicals. The reactivity of each functional group can be selectively addressed.

- Nitro Group Reduction:** The nitro group can be readily reduced to an amino group, yielding 2-amino-4-bromophenol. This transformation is fundamental for introducing a nucleophilic amine, which can then be used for amide bond formation, diazotization, or as a precursor for heterocyclic ring systems.
- Phenolic Hydroxyl Group Modification:** The acidic proton of the hydroxyl group can be removed to form a phenoxide, which is a potent nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation reactions.
- Bromine Atom Displacement:** The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

The interplay of these functional groups allows for a diverse range of synthetic strategies, as illustrated in the pathway diagram below.



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Caption: Synthetic utility of 4-Bromo-2-nitrophenol.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of 4-Bromo-2-nitrophenol and a key subsequent transformation.

Protocol 1: Synthesis of 4-Bromo-2-nitrophenol via Nitration of p-Bromophenol

This protocol describes the synthesis of the title compound from p-bromophenol using a continuous flow reactor.^[1]

Materials:

- p-Bromophenol

- Dichloroethane
- Nitric acid (7-8 M)
- Continuous flow reactor system with two pumps
- Standard laboratory glassware for workup

Procedure:

- Prepare a solution of p-bromophenol in dichloroethane at a concentration of 1.8-2.2 M.
- Prepare a solution of nitric acid with a concentration of 7-8 M.
- Set up the continuous flow reactor, controlling the temperature to 55-75°C and the pressure to 0.35-0.45 MPa.
- Inject the p-bromophenol solution and the nitric acid solution into the reactor through two separate pumps.
- Allow the reaction to proceed for a residence time of 20-30 minutes.
- Collect the output from the reactor. The product, 4-Bromo-2-nitrophenol, is present in the organic phase.
- Perform an appropriate workup, which typically involves washing the organic phase with water and/or a mild base to remove excess acid, followed by drying and removal of the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography as needed.

Table 2: Summary of Reaction Conditions for Synthesis

Parameter	Value
Starting Material	p-Bromophenol
Reagent	Nitric Acid (7-8 M)
Solvent	Dichloroethane
Temperature	55-75 °C
Pressure	0.35-0.45 MPa
Reaction Time	20-30 min

Protocol 2: Catalytic Reduction of 4-Bromo-2-nitrophenol to 2-Amino-4-bromophenol

This protocol details the selective reduction of the nitro group to an amine using catalytic hydrogenation.^[2]

Materials:

- 4-Bromo-2-nitrophenol (50.7 g, 233 mmol)
- Tetrahydrofuran (THF), 500 mL
- 5% Rhodium on Carbon (Rh/C), 5.00 g
- Hydrogen gas supply
- Filtration apparatus (e.g., Büchner funnel with Celite)
- Rotary evaporator

Procedure:

- To a suitable reaction vessel, add 4-Bromo-2-nitrophenol (50.7 g) and THF (500 mL).
- Carefully add the 5% Rh/C catalyst (5.00 g) to the solution.

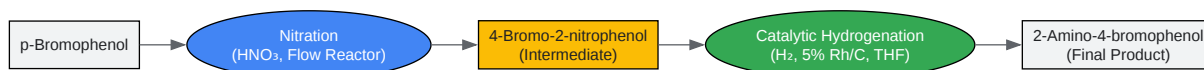
- Seal the vessel and purge with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress (e.g., by TLC or LC-MS). The reaction is typically complete within 11 hours.
- Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of THF to ensure complete recovery of the product.
- Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
- The resulting solid is the desired product, 2-amino-4-bromophenol.

Table 3: Quantitative Data for the Reduction of 4-Bromo-2-nitrophenol

Parameter	Value
Product	2-Amino-4-bromophenol
Yield	43.3 g (99%)
Appearance	Brown solid
Melting Point	133-135 °C
¹ H NMR (400 MHz, DMSO-d ₆)	δ 9.29 (1H, s), 6.72 (1H, d, J=2.4 Hz), 6.56 (1H, d, J=8.3 Hz), 6.50 (1H, dd, J=8.3, 2.4 Hz), 4.91 (2H, br s)
HRMS (ESI)	m/z calcd for C ₆ H ₇ BrNO [M+H] ⁺ 187.9706; found 187.9704

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthetic sequence from p-bromophenol to 2-amino-4-bromophenol, highlighting the role of 4-Bromo-2-nitrophenol as a key isolated intermediate.



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References

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